molecular formula C24H27N3O6 B6098555 N-(2-ethyl-3-methylquinolin-4-yl)-2-[2-(4-hydroxyphenyl)ethylamino]acetamide;oxalic acid

N-(2-ethyl-3-methylquinolin-4-yl)-2-[2-(4-hydroxyphenyl)ethylamino]acetamide;oxalic acid

Cat. No.: B6098555
M. Wt: 453.5 g/mol
InChI Key: HQXKOENPKLHJJZ-UHFFFAOYSA-N
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Description

N-(2-ethyl-3-methylquinolin-4-yl)-2-[2-(4-hydroxyphenyl)ethylamino]acetamide;oxalic acid is a complex organic compound that combines a quinoline derivative with an acetamide group and oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-3-methylquinolin-4-yl)-2-[2-(4-hydroxyphenyl)ethylamino]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by the introduction of the acetamide group and the final coupling with oxalic acid. Common reagents used in these reactions include ethylating agents, amines, and acylating agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-3-methylquinolin-4-yl)-2-[2-(4-hydroxyphenyl)ethylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like quinine or chloroquine.

    Acetamide derivatives: Compounds such as paracetamol or acetanilide.

Uniqueness

N-(2-ethyl-3-methylquinolin-4-yl)-2-[2-(4-hydroxyphenyl)ethylamino]acetamide stands out due to its unique combination of a quinoline ring with an acetamide group and oxalic acid. This structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-ethyl-3-methylquinolin-4-yl)-2-[2-(4-hydroxyphenyl)ethylamino]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2.C2H2O4/c1-3-19-15(2)22(18-6-4-5-7-20(18)24-19)25-21(27)14-23-13-12-16-8-10-17(26)11-9-16;3-1(4)2(5)6/h4-11,23,26H,3,12-14H2,1-2H3,(H,24,25,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXKOENPKLHJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1C)NC(=O)CNCCC3=CC=C(C=C3)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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